molecular formula C9H8BrIO2 B14893913 Methyl 2-(2-bromo-5-iodophenyl)acetate

Methyl 2-(2-bromo-5-iodophenyl)acetate

Cat. No.: B14893913
M. Wt: 354.97 g/mol
InChI Key: DBQWBOJSPDNWBH-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-iodophenyl)acetate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-5-iodophenyl)acetate typically involves the esterification of 2-(2-bromo-5-iodophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-iodophenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(2-bromo-5-iodophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-5-iodophenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms on the phenyl ring make it susceptible to substitution reactions, allowing for the introduction of various functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the iodine atom.

    Methyl 2-iodoacetate: Similar but lacks the bromine atom.

    Ethyl 2-(2-bromo-5-iodophenyl)acetate: Similar but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(2-bromo-5-iodophenyl)acetate is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which provides distinct reactivity patterns compared to its analogs. This dual halogenation allows for more versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

methyl 2-(2-bromo-5-iodophenyl)acetate

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

DBQWBOJSPDNWBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)I)Br

Origin of Product

United States

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